molecular formula C13H18N10O6 B6078017 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)

4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)

Cat. No. B6078017
M. Wt: 410.35 g/mol
InChI Key: KTFLPQXAHMWVNC-UHFFFAOYSA-N
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Description

4,4'-(Methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide), also known as MPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPOC is a derivative of 1,2,5-oxadiazole, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MPOC is synthesized through a multistep process that involves the reaction of various chemicals under specific conditions.

Mechanism of Action

The mechanism of action of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive carbonyl groups that can react with amino groups on proteins, resulting in the formation of stable adducts. This reaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can cross the blood-brain barrier and accumulate in the brain, where it can modulate neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its ability to selectively modify proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a tool to study protein function and interactions, as well as to design novel materials and drug delivery systems. However, one limitation of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is its potential toxicity and side effects. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive groups that can react with cellular biomolecules, which can lead to cellular damage and toxicity.

Future Directions

There are several future directions for research on 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. Additionally, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a building block for the synthesis of novel materials and polymers, which can have potential applications in various fields of materials science.

Synthesis Methods

The synthesis of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) involves the reaction of 4,4'-methylenebis(2-chloroaniline) with propionic anhydride in the presence of triethylamine. This reaction results in the formation of 4,4'-(methylenediimino)bis(N-propionyl-2-chloroaniline), which is then reacted with sodium azide and copper sulfate to form 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N'-propanoyl-4-[[[4-[(propanoylamino)carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N10O6/c1-3-6(24)16-18-12(26)8-10(22-28-20-8)14-5-15-11-9(21-29-23-11)13(27)19-17-7(25)4-2/h3-5H2,1-2H3,(H,14,22)(H,15,23)(H,16,24)(H,17,25)(H,18,26)(H,19,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLPQXAHMWVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)

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